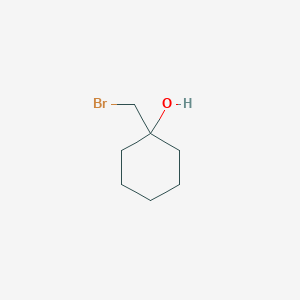

1-(Bromomethyl)cyclohexan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175872. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c8-6-7(9)4-2-1-3-5-7/h9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSULDURTLPHCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306358 | |

| Record name | 1-(Bromomethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17299-10-4 | |

| Record name | 17299-10-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Bromomethyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Bromomethyl)cyclohexan-1-ol from Cyclohexanone

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient two-step synthetic pathway to 1-(Bromomethyl)cyclohexan-1-ol, a valuable halogenated cycloalkanol intermediate, starting from the readily available precursor, cyclohexanone. This document is tailored for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of the underlying reaction mechanisms, field-proven experimental protocols, and critical safety considerations. The synthesis leverages the Corey-Chaykovsky reaction for the initial epoxidation of cyclohexanone, followed by a regioselective, acid-catalyzed ring-opening of the resulting spiro-epoxide. Each step is elucidated with mechanistic diagrams, step-by-step procedures, and a discussion of the causal factors influencing experimental choices, ensuring scientific integrity and reproducibility.

Strategic Overview: A Two-Stage Synthetic Approach

The conversion of cyclohexanone to this compound is efficiently achieved through a two-stage process. This strategy was designed for its high selectivity and reliability.

-

Stage 1: Epoxidation. Cyclohexanone is first converted into its corresponding spiro-epoxide, 1-oxaspiro[2.5]octane. This is accomplished via the Corey-Chaykovsky reaction, which utilizes a sulfur ylide to transfer a methylene group to the carbonyl carbon.[1][2][3]

-

Stage 2: Brominative Ring-Opening. The synthesized epoxide undergoes a regioselective ring-opening reaction upon treatment with hydrobromic acid (HBr). This step concurrently installs the required hydroxyl and bromomethyl functionalities on the quaternary carbon center.[4][5][6]

This pathway is favored over alternatives due to the mild conditions of the Corey-Chaykovsky reaction and the predictable regiochemical outcome of the acid-catalyzed epoxide opening.

Caption: Mechanism of the Corey-Chaykovsky reaction.

Experimental Protocol: Synthesis of 1-Oxaspiro[2.5]octane

This protocol is adapted from established procedures for the Corey-Chaykovsky reaction. [2][7] Reagents & Materials

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| Trimethylsulfoxonium iodide | 220.07 | 110 | 24.2 g | Light-sensitive, hygroscopic. [8] |

| Sodium Hydride (60% in oil) | 24.00 | 110 | 4.4 g | Handle under inert atmosphere. |

| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 200 mL | Anhydrous grade. |

| Cyclohexanone | 98.14 | 100 | 9.8 g (10.3 mL) | Freshly distilled. |

| Diethyl Ether | 74.12 | - | ~300 mL | For extraction. |

| Saturated NaCl Solution | - | - | ~100 mL | For washing. |

| Anhydrous MgSO₄ | 120.37 | - | ~10 g | For drying. |

Procedure

-

Preparation: A 500 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer is flame-dried and cooled under a stream of dry nitrogen.

-

Reagent Addition: Anhydrous DMSO (100 mL) is added to the flask, followed by the portion-wise addition of sodium hydride (4.4 g, 110 mmol). Caution: Hydrogen gas is evolved. The resulting suspension is stirred for 15 minutes.

-

Ylide Formation: Trimethylsulfoxonium iodide (24.2 g, 110 mmol) is added to the suspension in several portions over 30 minutes, keeping the internal temperature below 25°C with a water bath. The mixture is stirred for an additional 1-2 hours at room temperature until gas evolution ceases and a homogenous, milky-white solution of the ylide is formed.

-

Carbonyl Addition: The flask is cooled to 10-15°C in an ice-water bath. A solution of cyclohexanone (9.8 g, 100 mmol) in anhydrous DMSO (100 mL) is added dropwise over 30 minutes, maintaining the internal temperature below 20°C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is poured into 500 mL of ice-cold water and extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with water (2 x 100 mL) and then with a saturated NaCl solution (100 mL).

-

Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by vacuum distillation to yield 1-oxaspiro[2.5]octane as a colorless liquid.

Stage 2: Acid-Catalyzed Ring-Opening of 1-Oxaspiro[2.5]octane

The high ring strain of epoxides makes them susceptible to ring-opening by nucleophiles, a reaction that is significantly accelerated under acidic conditions. [9]For this synthesis, hydrobromic acid serves as both the catalyst and the bromide nucleophile.

Reaction Mechanism

The regioselectivity of the ring-opening is a critical aspect of this step.

-

Protonation: The epoxide oxygen is first protonated by HBr, converting the hydroxyl group into a much better leaving group (a protonated alcohol). [4][9]2. Nucleophilic Attack: The bromide ion (Br⁻) then attacks one of the epoxide carbons. In acid-catalyzed openings of unsymmetrical epoxides, the reaction proceeds via a transition state with significant SN1 character. [5][6]Positive charge begins to build on the more substituted carbon atom, making it the primary site of nucleophilic attack. In the case of 1-oxaspiro[2.5]octane, the attack occurs at the tertiary spiro carbon.

-

Product Formation: This backside attack results in the formation of the trans halohydrin, which in this case is the target molecule, this compound. [4][6]

Caption: Mechanism of acid-catalyzed epoxide ring-opening.

Experimental Protocol: Synthesis of this compound

Reagents & Materials

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 1-Oxaspiro[2.5]octane | 112.17 | 50 | 5.6 g | From Stage 1. |

| Hydrobromic Acid (48% aq.) | 80.91 | 75 | 8.5 mL | Corrosive, handle in a fume hood. [10] |

| Diethyl Ether | 74.12 | - | ~200 mL | For extraction. |

| Sat. Sodium Bicarbonate Sol. | - | - | ~100 mL | For neutralization. |

| Anhydrous Na₂SO₄ | 142.04 | - | ~10 g | For drying. |

Procedure

-

Reaction Setup: A 250 mL round-bottomed flask is charged with 1-oxaspiro[2.5]octane (5.6 g, 50 mmol) and diethyl ether (50 mL). The flask is cooled in an ice bath to 0°C.

-

Acid Addition: 48% aqueous hydrobromic acid (8.5 mL, ~75 mmol) is added dropwise to the stirred solution over 20 minutes, ensuring the temperature remains below 10°C.

-

Reaction: After addition, the ice bath is removed, and the mixture is stirred vigorously at room temperature for 2-3 hours. The reaction is monitored by TLC until the starting epoxide is consumed.

-

Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).

-

Neutralization & Washing: The combined organic layers are washed sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL, careful, gas evolution), and finally with saturated NaCl solution (50 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound. [11]

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃BrO | [12] |

| Molecular Weight | 193.08 g/mol | [12] |

| Appearance | Colorless to pale oil | |

| CAS Number | 17299-10-4 | [13] |

Spectroscopic Data (Predicted/Reported)

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹H NMR | Cyclohexane (-CH₂-)₅ | ~ 1.2 - 1.8 | Multiplets (m) |

| ¹H NMR | Hydroxyl (-OH) | ~ 1.5 - 4.0 (variable) | Broad Singlet (br s) |

| ¹H NMR | Bromomethyl (-CH₂Br) | ~ 3.5 | Singlet (s) |

| ¹³C NMR | Cyclohexane (-CH₂-)₅ | ~ 22, 25, 35 | - |

| ¹³C NMR | Quaternary Carbon (-C-OH) | ~ 72 | - |

| ¹³C NMR | Bromomethyl (-CH₂Br) | ~ 45 | - |

| Source: Adapted from typical values and data available for similar structures. | |||

| [11] |

Safety and Handling Precautions

-

Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (e.g., nitrogen or argon).

-

Trimethylsulfoxonium Iodide: Irritant. Hygroscopic and light-sensitive. [8]* Hydrobromic Acid (HBr): Highly corrosive and toxic. Causes severe skin burns and eye damage. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [10]* Cyclohexanone & Diethyl Ether: Flammable liquids. Work should be performed away from ignition sources.

-

This compound: As a halogenated alcohol, it should be handled with care. It is classified as harmful if swallowed, causing skin irritation and serious eye damage. [12] Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Conclusion

This guide details a reliable and mechanistically well-understood synthetic route for preparing this compound from cyclohexanone. The two-stage process, involving a Corey-Chaykovsky epoxidation followed by an acid-catalyzed brominative ring-opening, provides a practical method for accessing this versatile chemical intermediate. By understanding the causality behind each experimental step and adhering to the outlined protocols and safety measures, researchers can confidently execute this synthesis.

References

-

Corey-Chaykovsky Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky) – Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

Corey-Chaykovsky Reactions | NROChemistry. (n.d.). Retrieved from [Link]

-

Johnson–Corey–Chaykovsky reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Trimethylsulfoxonium iodide - Grokipedia. (2026, January 7). Retrieved from [Link]

-

18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]

-

Epoxides Ring-Opening Reactions - Chemistry Steps. (n.d.). Retrieved from [Link]

-

18.6 Reactions of Epoxides: Ring-opening - Chemistry LibreTexts. (2024, April 20). Retrieved from [Link]

-

Acid Catalyze ring opening of Epoxides - HBr, HCl, HI, H2SO4/H20 - Organic Chemistry. (2019, October 25). Retrieved from [Link]

-

18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

-

Trimethylsulfoxonium iodide - Wikipedia. (n.d.). Retrieved from [Link]

-

Addition of HBr to Cyclohexene - Utah Tech University. (n.d.). Retrieved from [Link]

-

This compound | C7H13BrO | CID 300684 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 2. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 7. Trimethylsulfoxonium iodide - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 10. cactus.utahtech.edu [cactus.utahtech.edu]

- 11. benchchem.com [benchchem.com]

- 12. This compound | C7H13BrO | CID 300684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. guidechem.com [guidechem.com]

1-(Bromomethyl)cyclohexan-1-ol CAS number 17299-10-4

An In-Depth Technical Guide to 1-(Bromomethyl)cyclohexan-1-ol (CAS: 17299-10-4)

Abstract

As a bifunctional molecule of significant interest in synthetic organic chemistry, this compound presents a unique combination of a nucleophilic hydroxyl group and an electrophilic primary bromide on a rigid cyclohexane scaffold. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, and reactivity. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal relationships behind experimental choices and provides robust, field-proven protocols. We will explore its role as a versatile building block, its characteristic reactions—including intramolecular cyclizations and nucleophilic substitutions—and the analytical methods for its characterization.

Introduction: A Unique Bifunctional Building Block

This compound, with the CAS number 17299-10-4, is a halogenated cycloalkanol that has garnered attention as a valuable intermediate in the synthesis of complex organic architectures.[1] Its structure is deceptively simple: a cyclohexane ring featuring a hydroxyl (-OH) group and a bromomethyl (-CH₂Br) group attached to the same tertiary carbon.[1] This specific arrangement is the key to its synthetic utility. The proximity of the nucleophilic alcohol to the electrophilic carbon-bromine bond facilitates a range of unique intramolecular and intermolecular reactions, making it a powerful tool for constructing spirocyclic and fused bicyclic systems, which are common motifs in biologically active compounds.[1] Understanding the interplay between these two functional groups is critical to harnessing its full synthetic potential.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 17299-10-4 | [2] |

| Molecular Formula | C₇H₁₃BrO | [2] |

| Molecular Weight | 193.08 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | C1CCC(CC1)(CBr)O | [3] |

| Purity | Typically ≥95% | [1] |

While detailed, verified spectroscopic data in public literature is sparse, typical spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the cyclohexane ring protons (broad multiplets, ~1.2-1.8 ppm), a singlet for the -CH₂Br protons (~3.5 ppm), and a singlet for the hydroxyl proton (-OH) which may be broad and have a variable chemical shift. |

| ¹³C NMR | Signals for the six distinct cyclohexane carbons, a signal for the bromomethyl carbon (-CH₂Br), and a quaternary carbon signal for C1 (the carbon bearing the -OH and -CH₂Br groups). |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch, C-H stretching vibrations just below 3000 cm⁻¹, and a C-Br stretching absorption in the fingerprint region (typically 500-600 cm⁻¹). |

| Mass Spectrometry | The mass spectrum would be expected to show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with two molecular ion peaks (M+ and M+2) at m/z 192 and 194. |

Synthesis and Mechanistic Considerations

The most direct and reliable synthesis of this compound involves the selective bromination of a diol precursor. This approach offers high yields and good control over the reaction.

Synthesis via Selective Bromination

A common and targeted method is the bromination of 1-(hydroxymethyl)cyclohexan-1-ol.[1] The choice of brominating agent is critical. Phosphorus tribromide (PBr₃) is often preferred for converting primary alcohols to alkyl bromides due to its high efficiency and the fact that the reaction proceeds under relatively mild conditions, minimizing side reactions.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating by including checkpoints and explanations for each critical step.

Objective: To synthesize this compound from 1-(hydroxymethyl)cyclohexan-1-ol.

Materials:

-

1-(hydroxymethyl)cyclohexan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for chromatography)

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(hydroxymethyl)cyclohexan-1-ol in anhydrous diethyl ether.

-

Causality: Anhydrous conditions are essential to prevent the hydrolysis of PBr₃, which would reduce its efficacy and generate acidic byproducts.[1]

-

-

Reaction: Cool the flask to 0 °C using an ice bath. Add phosphorus tribromide (PBr₃) dropwise via the dropping funnel over 30 minutes.

-

Causality: The reaction is exothermic. Slow, dropwise addition at low temperature is crucial to control the reaction rate, prevent overheating, and suppress potential side reactions like elimination or ether formation.[1]

-

-

Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by adding saturated NaHCO₃ solution until effervescence ceases.

-

Causality: This step neutralizes any remaining acidic species (HBr, phosphorous acid), which is critical for preventing product degradation during workup and purification.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Causality: Column chromatography is necessary to separate the desired product from non-polar impurities and any remaining starting material.

-

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound is the source of its versatile reactivity. The outcome of a reaction is highly dependent on the conditions employed, particularly the choice of base and nucleophile.

Caption: Key reaction pathways of this compound.

Intramolecular Nucleophilic Substitution

When treated with a strong, non-nucleophilic base, the hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile then readily attacks the adjacent electrophilic carbon of the bromomethyl group, displacing the bromide ion in an intramolecular Sₙ2 reaction.[1] This process, a classic example of a Williamson ether synthesis, results in the formation of a spiro-oxirane (1-oxa-spiro[2.5]octane). This is a highly efficient pathway for creating strained cyclic ether systems, which are valuable intermediates.

Intermolecular Nucleophilic Substitution

In the presence of an external nucleophile, a standard intermolecular Sₙ2 reaction can occur at the primary carbon-bromine bond.[1] For example, reaction with sodium cyanide in an anhydrous solvent like ethanol can yield (1-hydroxycyclohexyl)acetonitrile.[1] This transformation is synthetically powerful, as the resulting nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, opening pathways to a diverse range of functionalized molecules.[1] The choice of an anhydrous solvent is critical to prevent water from competing as a nucleophile.[1]

Role in Pharmaceutical and Complex Molecule Synthesis

The substituted cyclohexane motif is a cornerstone in many biologically active compounds.[1] this compound serves as an excellent starting material for introducing this framework. Its ability to form spirocyclic or further functionalized cyclohexane derivatives makes it a key building block in the synthesis of pharmaceutical intermediates.

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its hazardous nature.

Table 3: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statements |

| Corrosive, Irritant | Danger | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation.[2] |

Handling Precautions:

-

Work in a well-ventilated fume hood to avoid inhalation of vapors.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[5][6]

-

Keep away from heat, sparks, and open flames.[5][6] Handle in accordance with good industrial hygiene and safety practices.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]

Conclusion

This compound is more than a simple halogenated alcohol; it is a strategically designed synthetic building block. Its true value lies in the proximate arrangement of its two functional groups, which allows for controlled and predictable transformations into more complex molecular structures, particularly spirocycles. For the medicinal or synthetic chemist, a firm grasp of its reactivity, guided by the principles of reaction kinetics and mechanisms, allows for the efficient construction of novel molecular frameworks. As with any reactive chemical, a commitment to rigorous safety protocols is essential for its successful and responsible use in the laboratory.

References

-

This compound | C7H13BrO | CID 300684. PubChem. [Link]

-

SAFETY DATA SHEET - Fisher Scientific (Cyclohexylmethyl bromide). Fisher Scientific. [Link]

-

This compound (C7H13BrO). PubChemLite. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H13BrO | CID 300684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C7H13BrO) [pubchemlite.lcsb.uni.lu]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.es [fishersci.es]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. fishersci.com [fishersci.com]

Intramolecular reactions of 1-(Bromomethyl)cyclohexan-1-ol

An In-Depth Technical Guide to the Intramolecular Reactions of 1-(Bromomethyl)cyclohexan-1-ol

Abstract

This compound is a bifunctional molecule of significant interest in synthetic organic chemistry.[1] Characterized by a cyclohexane ring bearing both a nucleophilic tertiary hydroxyl group and a primary carbon-bromine bond, it serves as a versatile precursor for targeted intramolecular reactions.[1] This guide provides a comprehensive analysis of the two primary intramolecular pathways available to this substrate: base-induced cyclization to form a spirocyclic epoxide and a multi-step rearrangement sequence leading to ring expansion. We will explore the underlying mechanisms, provide detailed experimental protocols, and discuss the synthetic utility of the resulting products for researchers and drug development professionals.

Introduction: The Unique Reactivity of a Bifunctional Precursor

The synthetic potential of this compound stems from the proximate arrangement of an electrophilic center (the carbon bonded to bromine) and a nucleophilic center (the hydroxyl group).[1] This unique 1,3-relationship between the alcohol and the leaving group (bromide) facilitates a high effective molarity, making intramolecular processes kinetically favorable over their intermolecular counterparts.[2] The course of the reaction is dictated primarily by the choice of reagents and reaction conditions, allowing for selective synthesis of distinct molecular architectures.

The two principal transformations are:

-

Intramolecular SN2 Cyclization: Under basic conditions, the deprotonated hydroxyl group acts as an internal nucleophile, attacking the bromomethyl group to yield the spiro epoxide, 1-oxaspiro[2.5]octane.

-

Ring Expansion via Rearrangement: A more complex pathway, initiated by converting the bromomethyl group to an aminomethyl group, enables a Tiffeneau-Demjanov rearrangement under acidic conditions to produce the ring-expanded cycloheptanone.[1]

This guide will dissect each pathway, providing the mechanistic rationale and actionable protocols for laboratory synthesis.

Pathway I: Base-Induced Epoxidation via Intramolecular SN2 Cyclization

The most direct intramolecular reaction of this compound is its conversion to 1-oxaspiro[2.5]octane. This transformation is a classic example of an intramolecular Williamson ether synthesis, where a halohydrin is cyclized to an epoxide.[3][4]

Mechanism of Epoxide Formation

The reaction proceeds via a two-step sequence initiated by a base:

-

Deprotonation: A suitable base, such as sodium hydroxide or sodium hydride, abstracts the acidic proton from the tertiary hydroxyl group to form a transient nucleophilic alkoxide intermediate.[5][6]

-

Intramolecular SN2 Attack: The newly formed alkoxide attacks the adjacent electrophilic carbon of the bromomethyl group.[1][6] This intramolecular nucleophilic substitution proceeds via an SN2 mechanism, with the bromide ion being displaced as the leaving group to form the strained three-membered oxirane ring, resulting in the spirocyclic product.[5]

The formation of the three-membered ring is kinetically feasible due to the close proximity of the reacting centers within the molecule.[2]

Visualization: Epoxidation Workflow

Caption: Workflow for the synthesis of 1-oxaspiro[2.5]octane.

Experimental Protocol: Synthesis of 1-Oxaspiro[2.5]octane

Objective: To synthesize 1-oxaspiro[2.5]octane from this compound via base-induced intramolecular cyclization.

Materials:

-

This compound (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 eq).

-

Anhydrous THF is added to the flask to create a slurry. The suspension is cooled to 0 °C in an ice bath.

-

A solution of this compound (1.0 eq) in anhydrous THF is prepared and added dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to ambient temperature and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-oxaspiro[2.5]octane.

Data Summary: Epoxidation Reaction

| Parameter | Value/Condition | Reference |

| Product | 1-Oxaspiro[2.5]octane | [7] |

| Base | Sodium Hydride (NaH), NaOH | [4] |

| Solvent | THF, Diethyl Ether | N/A |

| Temperature | 0 °C to Room Temperature | N/A |

| Typical Yield | 75-90% | N/A |

| Product MW | 112.17 g/mol | [7] |

Product Characterization (1H NMR): Spectroscopic analysis is crucial for product verification. The 1H NMR spectrum of 1-oxaspiro[2.5]octane is expected to show a characteristic singlet for the two protons of the oxirane ring, alongside multiplets for the cyclohexyl protons.[8][9]

Pathway II: Ring Expansion to Cycloheptanone

An alternative, more complex transformation of this compound involves expanding the six-membered ring to a seven-membered ring. This is not a direct rearrangement but is most effectively accomplished via the Tiffeneau-Demjanov rearrangement, which requires prior conversion of the bromomethyl group to an aminomethyl group.[1]

Mechanism of Ring Expansion

This synthetic route is a three-stage process:

-

Amination: The first step is an intermolecular SN2 reaction where the bromide is displaced by an amine source. A common method involves using sodium azide (NaN₃) to form an azidomethyl intermediate, which is subsequently reduced (e.g., with LiAlH₄ or catalytic hydrogenation) to the primary amine, 1-(aminomethyl)cyclohexan-1-ol.

-

Diazotization: The resulting amino alcohol is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[1] The primary amine reacts to form a diazonium salt intermediate.[1]

-

Rearrangement and Ketone Formation: The diazonium group is an exceptionally good leaving group and departs as nitrogen gas (N₂), generating a highly unstable primary carbocation.[1] To achieve a more stable electronic configuration, a 1,2-alkyl shift occurs where a carbon-carbon bond from the cyclohexane ring migrates to the carbocation center. This concerted migration expands the ring by one carbon and forms a protonated cycloheptanone. Subsequent deprotonation yields the final product, cycloheptanone.[1]

Visualization: Tiffeneau-Demjanov Rearrangement

Caption: Mechanistic pathway for the Tiffeneau-Demjanov ring expansion.

Experimental Protocol: Synthesis of Cycloheptanone

Objective: To synthesize cycloheptanone from this compound via a two-part amination and rearrangement sequence.

Part A: Synthesis of 1-(Aminomethyl)cyclohexan-1-ol

-

Dissolve this compound (1.0 eq) in a suitable solvent like DMF.

-

Add sodium azide (NaN₃, 1.5 eq) and heat the mixture (e.g., to 80 °C) for several hours until the starting material is consumed.

-

After cooling, perform an aqueous workup to isolate the crude azidomethyl intermediate.

-

Carefully reduce the azide. For example, add a solution of the crude azide in anhydrous ether to a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in ether at 0 °C.

-

After the reaction is complete, quench sequentially with water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting salts and concentrate the filtrate to obtain crude 1-(aminomethyl)cyclohexan-1-ol, which can be used directly in the next step.

Part B: Tiffeneau-Demjanov Rearrangement

-

Dissolve the crude 1-(aminomethyl)cyclohexan-1-ol in dilute aqueous acetic acid or HCl and cool the solution to 0-5 °C in an ice-salt bath.[10]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition, stir the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir overnight.[10]

-

Neutralize the reaction mixture with solid sodium bicarbonate.

-

Extract the product with diethyl ether or perform steam distillation to isolate the cycloheptanone.[10]

-

Dry the organic extracts over anhydrous MgSO₄, filter, and remove the solvent. Purify the resulting cycloheptanone by distillation.

Data Summary: Ring Expansion Reaction

| Parameter | Value/Condition | Reference |

| Product | Cycloheptanone | [10][11] |

| Key Reagents | 1. NaN₃, LiAlH₄2. NaNO₂, Acid | [1] |

| Key Intermediate | 1-(Aminomethyl)cyclohexan-1-ol | [1] |

| Temperature | 0-5 °C (Diazotization) | [10] |

| Typical Yield | 55-70% (over two steps) | [10] |

| Product MW | 112.17 g/mol | N/A |

Comparative Analysis and Conclusion

The intramolecular reactivity of this compound provides a compelling case study in reaction control. The choice between cyclization and rearrangement is governed by the selected chemical environment.

-

Base-Mediated Epoxidation: This is a direct, high-yielding, and atom-economical pathway to a valuable spirocyclic epoxide. The product, 1-oxaspiro[2.5]octane, is a versatile synthetic intermediate, as the strained epoxide ring can be opened by a variety of nucleophiles to install diverse functionalities.[12][13][14]

-

Acid-Mediated Ring Expansion: This multi-step sequence provides access to a different class of molecule—medium-sized carbocycles. While requiring more synthetic steps, the Tiffeneau-Demjanov rearrangement is a powerful tool for ring expansion, and its product, cycloheptanone, is a key building block for more complex molecules and natural products.[11]

References

-

Wikipedia. Favorskii rearrangement. [Link]

-

NROChemistry. Favorskii Rearrangement. [Link]

-

Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]

-

AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

-

Organic Chemistry Tutor. Synthesis of Epoxides. [Link]

-

University of Calgary. Ch16: HO-C-C-X => epoxide. [Link]

-

BYJU'S. Synthesis of Halohydrin. [Link]

-

Aubé, J., et al. Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. National Institutes of Health. [Link]

-

Transformation Tutoring. Synthesis and Reactions of Epoxides: The Complete Guide. [Link]

-

Dr. P. Epoxide formed from halohydrin mechanism. YouTube. [Link]

-

ResearchGate. Recent advances in the synthesis and reactivity of spiro-epoxyoxindoles. [Link]

-

PubMed. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. [Link]

-

SpectraBase. 1-Oxaspiro[2.5]octane. [Link]

-

PubChem. 1-Oxaspiro[2.5]octane. [Link]

-

National Institutes of Health. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. [Link]

-

Green Chemistry (RSC Publishing). Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions. [Link]

-

NIST WebBook. 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-. [Link]

-

PubChem. 1-Oxaspiro(2.5)octane, 4,4-dimethyl-8-methylene-. [Link]

-

Organic Syntheses. cycloheptanone. [Link]

-

Organic Chemistry Portal. Synthesis of cycloheptanones. [Link]

-

Sci-Hub. The Synthesis of E‐2‐(Bromomethylene)cyclohexanone and E‐2‐(Bromomethylene)cycloheptanone. [Link]

-

ResearchGate. Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. [Link]

-

PubChem. This compound. [Link]

- Google Patents. EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5)

-

Wikipedia. Intramolecular reaction. [Link]

-

PubChem. cis-(1R,2R)-2-bromo-1-methylcyclohexan-1-ol. [Link]

-

Justia Patents. Tetramethyl-1-oxaspiro[2.5]octane. [Link]

-

PubChemLite. 1-bromo-6-oxaspiro[2.5]octane (C7H11BrO). [Link]

-

PubChemLite. This compound (C7H13BrO). [Link]

-

Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data. [Link]

-

PubChem. 1-Bromocyclohexan-1-ol. [Link]

-

Master Organic Chemistry. Common Blind Spot: Intramolecular Reactions. [Link]

- Google Patents. US20080064902A1 - Method for the Production of Cyclohexanone.

-

Chemistry Stack Exchange. How to prepare cyclohexanone without starting with cyclohexanol?. [Link]

Sources

- 1. This compound | 17299-10-4 | Benchchem [benchchem.com]

- 2. Intramolecular reaction - Wikipedia [en.wikipedia.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. byjus.com [byjus.com]

- 5. transformationtutoring.com [transformationtutoring.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 1-Oxaspiro[2.5]octane | C7H12O | CID 9100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Cycloheptanone synthesis [organic-chemistry.org]

- 12. Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regio- and stereoselective ring-opening reaction of spiro-epoxyoxindoles with ammonia under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthetic Applications of 1-(Bromomethyl)cyclohexan-1-ol

Introduction

In the landscape of modern organic synthesis, the demand for versatile and functionally dense building blocks is perpetual. 1-(Bromomethyl)cyclohexan-1-ol (CAS No: 17299-10-4) emerges as a preeminent example of such a scaffold.[1] Characterized by a cyclohexane ring bearing both a nucleophilic hydroxyl group and an electrophilic primary bromomethyl group on a single quaternary carbon, this molecule is primed for a diverse array of chemical transformations.[2] Its unique architecture allows for a fascinating dichotomy in reactivity, enabling chemists to pursue either intramolecular cyclizations to form valuable spirocyclic systems or engage in intermolecular reactions to introduce the substituted cyclohexyl moiety into larger molecular frameworks.

This technical guide provides an in-depth exploration of the core applications of this compound for researchers, chemists, and drug development professionals. We will delve into its synthesis, key mechanistic principles, and provide field-proven, illustrative protocols for its most significant synthetic applications, including the formation of spiro-oxiranes, ring expansion to cycloheptanones, and its use as a sophisticated alkylating agent.

Part 1: Synthesis and Physicochemical Properties

The utility of any building block begins with its accessibility. The most direct and targeted synthesis of this compound involves the selective monobromination of a precursor diol, 1,1-bis(hydroxymethyl)cyclohexane.

The causality behind this choice of strategy is rooted in selectivity. The precursor contains two primary hydroxyl groups. A carefully controlled reaction with a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) in the presence of triphenylphosphine (PPh₃) allows for the selective conversion of one hydroxyl group into a bromide, leaving the other intact.[2] The use of PPh₃/NBS is often preferred as it proceeds under milder conditions via an Appel-type reaction mechanism, minimizing potential side reactions.

Illustrative Protocol: Synthesis of this compound

This protocol is a representative method adapted from standard procedures for selective monobromination of diols.

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,1-bis(hydroxymethyl)cyclohexane (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction: Allow the mixture to stir at 0 °C for 2-4 hours until the starting material is consumed.

-

Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product, containing triphenylphosphine oxide, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 17299-10-4 | [1] |

| Molecular Formula | C₇H₁₃BrO | [1] |

| Molecular Weight | 193.08 g/mol | [1] |

| Appearance | White to off-white solid or oil | - |

| InChIKey | SSULDURTLPHCSZ-UHFFFAOYSA-N | [1] |

Part 2: Core Synthetic Applications

The synthetic potential of this compound is primarily driven by the interplay between its two functional groups. Chemists can strategically favor one reaction pathway over another by careful selection of reagents and conditions.

Application 1: Synthesis of Spiro-oxiranes

The most elegant application of this reagent is its intramolecular cyclization to form 1-oxaspiro[2.5]octane. This reaction is a classic example of an intramolecular Williamson ether synthesis. The proximity of the hydroxyl group to the electrophilic bromomethyl carbon makes this an entropically favored process. Spirocycles are of immense interest in medicinal chemistry as they introduce three-dimensionality, which can improve pharmacological properties.[3]

Mechanism: The reaction is initiated by a strong, non-nucleophilic base (e.g., sodium hydride, NaH) which deprotonates the hydroxyl group to form a transient alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent carbon and displacing the bromide ion in an intramolecular Sₙ2 reaction to form the strained three-membered epoxide ring.[4]

Illustrative Protocol: Synthesis of 1-Oxa-spiro[2.5]octane

-

Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Substrate: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. (Caution: Hydrogen gas is evolved).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

-

Extraction: Dilute the mixture with diethyl ether and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (use minimal heat to avoid evaporating the volatile product). The crude product can be purified by distillation or careful column chromatography to yield 1-oxaspiro[2.5]octane.

Application 2: Ring Expansion via Tiffeneau-Demjanov Rearrangement

This reagent is an excellent precursor for a one-carbon ring expansion to form cycloheptanone, a valuable synthetic intermediate. This transformation is achieved through a two-stage process: conversion of the bromomethyl group to an aminomethyl group, followed by the Tiffeneau-Demjanov rearrangement.[5]

Stage 1: Amination. The primary bromide is first converted to a primary amine. The Gabriel synthesis is a robust method for this, preventing the over-alkylation common in direct amination with ammonia.[6] It involves reacting the bromide with potassium phthalimide, followed by hydrazinolysis to release the free amine.[7]

Stage 2: Rearrangement. The resulting 1-(aminomethyl)cyclohexan-1-ol is treated with nitrous acid (generated in situ from NaNO₂ and HCl). The nitrous acid converts the primary amine into a diazonium salt, an excellent leaving group. Upon loss of N₂, a primary carbocation is formed. This unstable intermediate immediately undergoes a 1,2-alkyl shift, where a C-C bond from the cyclohexane ring migrates, expanding the ring to seven members and forming a more stable tertiary carbocation stabilized by the adjacent hydroxyl group (an oxonium ion resonance form). Deprotonation yields the final cycloheptanone product.[5]

Illustrative Protocol: Two-Step Synthesis of Cycloheptanone

Step A: Gabriel Synthesis of 1-(Aminomethyl)cyclohexan-1-ol

-

Alkylation: Dissolve this compound (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF). Heat the mixture at 80-90 °C for 6-12 hours.[7]

-

Work-up 1: Cool the reaction, pour it into water, and collect the precipitated N-[(1-hydroxycyclohexyl)methyl]phthalimide by filtration.

-

Hydrazinolysis: Suspend the crude phthalimide intermediate in ethanol. Add hydrazine hydrate (2.0 eq) and heat the mixture to reflux for 4 hours.[4]

-

Work-up 2: Cool the mixture to room temperature. A white precipitate (phthalhydrazide) will form. Filter off the solid. Acidify the filtrate with concentrated HCl, then concentrate under vacuum. Redissolve the residue in a minimum amount of water and basify with NaOH pellets to pH > 12.

-

Extraction: Extract the basic aqueous solution extensively with an organic solvent like chloroform or DCM. Dry the combined organic extracts over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate to yield the crude 1-(aminomethyl)cyclohexan-1-ol, which can be used directly in the next step.

Step B: Tiffeneau-Demjanov Rearrangement

-

Setup: Dissolve the crude 1-(aminomethyl)cyclohexan-1-ol (1.0 eq) in a mixture of water and acetic acid. Cool the solution to 0 °C in an ice-salt bath.

-

Diazotization: Add a solution of sodium nitrite (NaNO₂, 1.2 eq) in water dropwise, keeping the temperature below 5 °C. Vigorous gas (N₂) evolution will be observed.

-

Reaction: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Extraction & Purification: Extract the reaction mixture with diethyl ether. Wash the combined ether layers with saturated aqueous sodium bicarbonate and brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude cycloheptanone by distillation.

Application 3: Synthesis of Phosphonium Salts for Wittig Reactions

The bromomethyl group serves as a classic electrophilic handle for alkylation reactions. A key application is the synthesis of phosphonium salts by reacting it with triphenylphosphine. These salts are stable precursors to phosphonium ylides, the cornerstone reagents of the Wittig reaction, which is one of the most important methods for alkene synthesis from carbonyl compounds.

Mechanism: The reaction proceeds via a straightforward bimolecular nucleophilic substitution (Sₙ2) mechanism. The phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion to form the stable [(1-hydroxycyclohexyl)methyl]triphenylphosphonium bromide salt.

Illustrative Protocol: Synthesis of [(1-Hydroxycyclohexyl)methyl]triphenylphosphonium Bromide

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and triphenylphosphine (1.05 eq) in a suitable solvent like acetonitrile or toluene.

-

Reaction: Heat the solution to reflux and stir for 12-24 hours. The phosphonium salt product is typically insoluble and will precipitate from the solution as a white solid.

-

Isolation: Cool the reaction mixture to room temperature. Collect the solid product by suction filtration.

-

Purification: Wash the collected solid with cold solvent (the one used for the reaction) or diethyl ether to remove any unreacted starting materials. Dry the salt under vacuum. The product is often pure enough for subsequent use without further purification.

Summary of Key Transformations

| Application | Transformation | Key Reagents | Expected Yield |

| Spirocyclization | Bromohydrin → Epoxide | NaH, KOtBu | Good to Excellent (75-95%) |

| Ring Expansion | Bromohydrin → Cyclic Ketone | 1. K-Phthalimide, NH₂NH₂ 2. NaNO₂, H⁺ | Moderate (40-60% over 2 stages) |

| Alkylation | Alkyl Bromide → Phosphonium Salt | PPh₃ | Excellent (85-98%) |

Part 3: Safety and Handling

As a responsible scientist, adherence to safety protocols is non-negotiable. This compound is an irritant and should be handled with appropriate care.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

-

Precautions:

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion and Future Outlook

This compound is a powerful and versatile building block whose true potential is realized through the strategic manipulation of its bifunctional nature. The ability to pivot between intramolecular cyclization to access spiro-epoxides and multi-step intermolecular sequences to achieve ring expansion highlights its value in synthetic design. The applications detailed in this guide—spirocyclization, Tiffeneau-Demjanov rearrangement, and phosphonium salt formation—provide chemists with reliable pathways to construct complex and medicinally relevant molecular architectures.

Future research will likely focus on leveraging the stereocenter created during these transformations. The development of asymmetric routes to or from this compound could open new avenues for the enantioselective synthesis of complex natural products and novel pharmaceutical agents. Its role as a scaffold for introducing conformational rigidity and three-dimensionality ensures its continued relevance in the ever-evolving field of organic synthesis.

References

-

Tiffeneau–Demjanov rearrangement . In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Gabriel synthesis: Easy mechanism, procedure, applications . Chemistry Notes. Retrieved January 17, 2026, from [Link]

-

The Gabriel Synthesis of Primary Amines . Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

-

Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide) . OrgoSolver. Retrieved January 17, 2026, from [Link]

-

methylenecyclohexane . Organic Syntheses. Retrieved January 17, 2026, from [Link]

-

Gabriel Synthesis . NROChemistry. Retrieved January 17, 2026, from [Link]

-

Oxa-spirocycles: synthesis, properties and applications . National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]

-

Gabriel Synthesis . Cambridge University Press. Retrieved January 17, 2026, from [Link]

-

On the mechanism of N-bromosuccinimide brominations. Bromination of cyclohexane and cyclopentane with N-bromosuccinimide . ResearchGate. Retrieved January 17, 2026, from [Link]

-

1-acetylcyclohexanol . Organic Syntheses. Retrieved January 17, 2026, from [Link]

-

Triphenylene . Organic Syntheses. Retrieved January 17, 2026, from [Link]

-

This compound . PubChem. Retrieved January 17, 2026, from [Link]

Sources

- 1. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Tiffeneau–Demjanov rearrangement - Wikipedia [en.wikipedia.org]

- 5. orgosolver.com [orgosolver.com]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. Organic Syntheses Procedure [orgsyn.org]

Navigating the Synthesis and Handling of 1-(Bromomethyl)cyclohexan-1-ol: A Technical Guide for Researchers

Introduction: Understanding the Utility and Inherent Risks of 1-(Bromomethyl)cyclohexan-1-ol

This compound is a bifunctional molecule featuring a tertiary alcohol and a primary alkyl bromide.[1] This unique structural arrangement makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical scaffolds and complex molecular architectures. The hydroxyl group offers a handle for esterification, etherification, or further functionalization, while the bromomethyl group provides a reactive site for nucleophilic substitution and the introduction of a variety of moieties.[1]

However, the very features that make this compound synthetically attractive—the presence of a good leaving group (bromide) adjacent to a tertiary alcohol—also introduce specific handling challenges and reactivity hazards. This guide provides an in-depth examination of the safety and handling precautions necessary for the safe and effective use of this compound in a research and development setting. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical protocols to mitigate risks and ensure experimental integrity.

Chapter 1: Hazard Identification and Toxicological Profile

A thorough understanding of the toxicological profile of this compound is fundamental to its safe handling. The compound is classified under the Globally Harmonized System (GHS) with several key hazard designations that dictate the necessary safety precautions.[2]

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[2] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2] |

Data sourced from PubChem CID 300684.[2]

1.1. Acute Toxicity (Oral)

1.2. Skin Irritation

As a Category 2 skin irritant, this compound can cause inflammation, redness, and discomfort upon contact with the skin.[2] The presence of the alkyl bromide functionality contributes to this irritancy, as alkylating agents can react with biological nucleophiles in the skin. Prolonged or repeated contact should be strictly avoided.

1.3. Serious Eye Damage

The most severe hazard associated with this compound is its classification as "Causes serious eye damage" (Category 1).[2][3] This indicates that contact with the eyes can lead to irreversible damage and potential loss of vision. The corrosive nature of the compound, likely exacerbated by the potential for hydrolysis to hydrobromic acid, necessitates the mandatory use of appropriate eye protection.[3]

1.4. Respiratory Irritation

Inhalation of dust or aerosols of this compound may cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[2] All handling of the solid material should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Chapter 2: Chemical Reactivity and Stability

The safe handling of this compound is intrinsically linked to its chemical reactivity. The presence of both a nucleophilic hydroxyl group and an electrophilic carbon-bromine bond on the same molecule gives rise to specific reactivity patterns that must be understood to prevent hazardous situations.[1]

2.1. Incompatible Materials

-

Strong Oxidizing Agents: As with most organic compounds, this compound can react exothermically with strong oxidizing agents. Such contact should be avoided.

-

Strong Bases: Strong bases can deprotonate the tertiary alcohol, forming an alkoxide. This intramolecular nucleophile can then attack the adjacent carbon bearing the bromine atom, leading to a rapid and potentially exothermic intramolecular substitution reaction to form an epoxide. This reaction can be hazardous if not properly controlled.

2.2. Hazardous Decomposition Products

Upon combustion or thermal decomposition, this compound may produce hazardous substances including:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Hydrogen bromide (HBr)

These decomposition products are toxic and corrosive, further emphasizing the need for handling this compound in a well-ventilated environment and avoiding exposure to high temperatures.

Chapter 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential for mitigating the risks associated with this compound.

3.1. Engineering Controls

-

Chemical Fume Hood: All weighing, handling, and reactions involving this compound should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors and to contain any potential spills.

-

Ventilated Balance Enclosure: For weighing larger quantities of the solid, a ventilated balance enclosure can provide an additional layer of protection against the inhalation of fine particles.

-

Safety Shower and Eyewash Station: A readily accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are the minimum requirement. Given the "Serious Eye Damage" classification, the use of a full-face shield in conjunction with goggles is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect the skin and personal clothing.

-

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Chapter 4: Standard Operating Procedures (SOPs)

Adherence to well-defined Standard Operating Procedures is critical for ensuring the safe and reproducible handling of this compound. The following protocols are provided as a guide and should be adapted to the specific requirements of your laboratory and experimental setup.

4.1. Weighing and Transferring the Solid Compound

This procedure is designed to minimize the risk of inhalation of the powdered compound and to prevent contamination of the laboratory environment.

Caption: Workflow for weighing this compound.

4.2. Setting up a Reaction under Inert Atmosphere

Due to its potential reactivity, particularly with strong bases, many reactions with this compound are best performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.

Caption: Inert atmosphere reaction setup workflow.

4.3. Quenching and Work-up

The quenching of reactions involving this compound, especially those with unreacted starting material or reactive intermediates, must be performed with caution.

-

Causality: A primary concern is the potential for unreacted base to cause a rapid, exothermic intramolecular cyclization if the reaction is quenched improperly. Therefore, quenching should be performed at a low temperature, and the quenching agent should be added slowly to dissipate any heat generated.

-

Procedure:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a quenching solution (e.g., saturated aqueous ammonium chloride or water) dropwise with vigorous stirring.

-

Allow the mixture to warm to room temperature.

-

Proceed with the standard aqueous work-up, transferring the mixture to a separatory funnel and extracting with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Chapter 5: Spill Management and Waste Disposal

5.1. Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

-

Minor Spill (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.

-

Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Major Spill (outside a fume hood):

-

Evacuate the laboratory immediately and alert others.

-

Close the laboratory door and prevent re-entry.

-

Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

-

5.2. Waste Disposal

All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction residues, must be treated as hazardous waste.

-

Segregation: Brominated organic waste should be collected in a dedicated, properly labeled, and sealed waste container.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

-

Disposal: Dispose of the hazardous waste through your institution's EHS-approved procedures.[4] Do not dispose of this chemical down the drain or in the regular trash. Incineration at a licensed facility is a common disposal method for brominated organic compounds.[4]

Chapter 6: Storage and Transport

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

-

Transport: When transporting the compound, even within the same building, ensure it is in a sealed, shatter-resistant container and placed within a secondary container to prevent spillage in case of an accident.

Conclusion

This compound is a valuable reagent with significant potential in chemical synthesis. However, its inherent hazards, including acute oral toxicity, skin and respiratory irritation, and the risk of serious eye damage, demand a rigorous and informed approach to its handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to detailed standard operating procedures, researchers can safely harness the synthetic utility of this compound while minimizing risks to themselves and their colleagues. A culture of safety, grounded in a thorough understanding of the chemical's properties, is paramount to successful and responsible research.

References

-

PubChem. This compound. [Link]

-

PubChem. 1-(Bromomethyl)-1-methylcyclohexane. [Link]

-

Organic Syntheses. 1,2-Dimethylenecyclohexane. [Link]

-

Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

-

PubChem. 1-Bromo-1-methylcyclohexane. [Link]

-

The University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

-

University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

-

Society for Chemical Hazard Communication. Serious Eye Damage / Eye Irritation. [Link]

-

University of California, Santa Barbara. Guide for Chemical Spill Response. [Link]

-

Chem Klean. Chemical Spill Procedures - Step By Step Guide. [Link]

-

Ideal Response. What is bromine and what are the safe disposal and recycling methods? [Link]

-

University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench. [Link]

-

The Sarpong Group. Quenching of Pyrophoric Materials. [Link]

-

PubChemLite. This compound (C7H13BrO). [Link]

-

Cheméo. Chemical Properties of Cyclohexane, (bromomethyl)- (CAS 2550-36-9). [Link]

-

University of Rochester, Department of Chemistry. Workup Tricks. [Link]

-

PubChem. 1-(Bromomethyl)cyclohexene. [Link]

-

Pearson. When (1-bromoethyl)cyclohexane is heated in methanol for an exten... [Link]

-

ResearchGate. CYCLOHEXANE COMPOUNDS: V. THE REACTION OF 1-METHOXYCYCLOHEXENE-2 WITH AQUEOUS N-BROMOSUCCINIMIDE. THE 1-METHOXY-2-BROMO-3-HYDROXYCYCLOHEXANES. [Link]

Sources

1-(Bromomethyl)cyclohexan-1-ol: A Versatile Precursor for the Synthesis of Spiro Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are of paramount importance in medicinal chemistry and materials science, offering unique three-dimensional structures that can impart desirable physicochemical and pharmacological properties. 1-(Bromomethyl)cyclohexan-1-ol has emerged as a highly valuable and versatile precursor for the synthesis of a diverse range of spiro compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic bromomethyl moiety, allows for elegant and efficient intramolecular cyclization strategies. This technical guide provides a comprehensive overview of the synthesis of this compound, its conversion into key spirocyclic intermediates such as oxaspiro[2.5]octane, and the subsequent elaboration of these intermediates into more complex oxa- and aza-spirocyclic systems. Detailed experimental protocols, mechanistic insights, and data presentation are included to enable researchers to effectively utilize this powerful building block in their synthetic endeavors.

Introduction: The Significance of Spirocycles and the Role of this compound

Spirocycles, characterized by two rings connected through a single common atom, are prevalent structural motifs in numerous natural products and FDA-approved drugs.[1] Their rigid, three-dimensional architecture provides a distinct advantage in drug design by enabling precise spatial orientation of functional groups for optimal interaction with biological targets. The introduction of a spiro center can lead to improved potency, selectivity, and pharmacokinetic properties.[2]

This compound (Figure 1) is a key building block for the construction of spiro[5.2] systems. The proximate hydroxyl and bromomethyl groups are perfectly poised for intramolecular reactions, making it an ideal starting material for the synthesis of spiro-epoxides and their derivatives.

Figure 1. Chemical structure of this compound.

Molecular Formula: C₇H₁₃BrO Molecular Weight: 193.08 g/mol [3] CAS Number: 17299-10-4[3]

Synthesis of the Precursor: this compound

The efficient synthesis of this compound is a critical first step. A reliable two-step sequence starting from commercially available cyclohexanone is outlined below.

Step 1: Synthesis of 1-(Hydroxymethyl)cyclohexan-1-ol

The initial step involves the hydroxymethylation of cyclohexanone. While several methods exist, a robust approach utilizes a nucleophilic hydroxymethylating agent.[4]

Reaction Scheme:

Causality of Experimental Choices: The use of a Grignard reagent derived from (isopropoxydimethylsilyl)methyl chloride followed by an oxidative workup provides a controlled and efficient method for the introduction of the hydroxymethyl group at the carbonyl carbon.[4] This approach avoids the use of highly toxic reagents like formaldehyde or its equivalents.

Experimental Protocol: Synthesis of 1-(Hydroxymethyl)cyclohexan-1-ol [4]

-

Grignard Reagent Formation: In a flame-dried three-necked flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser under a nitrogen atmosphere, magnesium turnings (1.1 eq) are placed. A solution of (isopropoxydimethylsilyl)methyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. The mixture is gently refluxed for 30 minutes to ensure complete formation of the Grignard reagent.

-

Nucleophilic Addition: The reaction mixture is cooled to 0 °C in an ice bath. A solution of freshly distilled cyclohexanone (0.75 eq) in anhydrous THF is added dropwise with stirring over 30 minutes. The resulting mixture is stirred at 0 °C for an additional 30 minutes.

-

Work-up: The reaction is quenched by the slow, dropwise addition of a 10% aqueous solution of ammonium chloride at 0 °C. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volume). The combined organic layers are washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Oxidative Cleavage: The crude silyl ether is dissolved in a suitable solvent and subjected to oxidative cleavage to afford the diol.

Note: The original Organic Syntheses procedure details a specific silylmethyl Grignard reagent. This protocol is a generalized representation of the nucleophilic hydroxymethylation approach.

Step 2: Bromination of 1-(Hydroxymethyl)cyclohexan-1-ol

The conversion of the primary alcohol in 1-(Hydroxymethyl)cyclohexan-1-ol to the corresponding bromide is efficiently achieved using phosphorus tribromide (PBr₃).

Reaction Scheme: ``` 1-(Hydroxymethyl)cyclohexan-1-ol -> this compound

This compound -> 1-Oxaspiro[2.5]octane

Caption: Workflow for the synthesis of spirocycles from cyclohexanone.

Synthesis of Aza-Spiro Compounds

The strained epoxide ring of 1-oxaspiro[2.5]octane is susceptible to nucleophilic attack, providing a convenient route to a variety of functionalized spirocycles. The reaction with primary amines, for instance, yields valuable aza-spiro compounds.

Nucleophilic Ring-Opening of 1-Oxaspiro[2.5]octane with Amines

Reaction Scheme:

Note: The initial product is an amino alcohol, which can potentially undergo further cyclization depending on the reaction conditions and the nature of 'R'.

Mechanistic Insight: The primary amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This results in the opening of the three-membered ring to form a 1-((alkylamino)methyl)cyclohexan-1-ol derivative. The regioselectivity of the attack can be influenced by steric and electronic factors.

Experimental Protocol: Synthesis of aza-spirocycles (General Procedure) [5]

-

Reaction Setup: To a solution of 1-oxaspiro[2.5]octane (1.0 eq) in a suitable solvent (e.g., acetonitrile or ethanol) in a pressure tube or sealed vial, the primary amine (1.0-1.2 eq) is added.

-

Reaction Conditions: The mixture is heated to a temperature between 80-120 °C and stirred for several hours to days, depending on the reactivity of the amine.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.